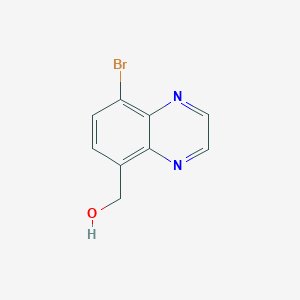

(8-Bromoquinoxalin-5-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(8-bromoquinoxalin-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-4,13H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBNFGUCEVEOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1CO)N=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods of (8-Bromoquinoxalin-5-yl)methanol

Stepwise Preparation Procedure

Synthesis of 5-bromo-8-methylquinoxaline

- Starting from 3-bromo-6-methylbenzene-1,2-diamine, which can be prepared or used crude.

- Condensation with glyoxal in the presence of sodium bisulfite (NaHSO3) in ethanol under reflux for 48 hours.

- Workup involves extraction with dichloromethane and water, followed by purification via column chromatography.

- Yield reported: 32% with a white solid product.

Reaction conditions and reagents:

| Reagent/Condition | Quantity/Details |

|---|---|

| 3-bromo-6-methylbenzene-1,2-diamine | Assumed quantitative yield |

| Glyoxal (40% aqueous solution) | 1.5 equivalents |

| Sodium bisulfite (NaHSO3) | 2.0 equivalents |

| Solvent | Ethanol |

| Temperature | Reflux (approx. 78 °C) |

| Time | 48 hours |

Bromination to 5-bromo-8-(bromomethyl)quinoxaline

- The methyl group at the 8-position is brominated using N-bromosuccinimide (NBS) and benzoyl peroxide as radical initiator.

- Reaction is carried out in chloroform at 75 °C for 48 hours.

- The reaction mixture is filtered through silica gel and purified by column chromatography.

- Yield reported: 75% as a white solid.

Reaction conditions and reagents:

| Reagent/Condition | Quantity/Details |

|---|---|

| 5-bromo-8-methylquinoxaline | 1.0 equivalent |

| N-bromosuccinimide (NBS) | 1.3 equivalents |

| Benzoyl peroxide | Catalytic amount (approx. 20 mg) |

| Solvent | Chloroform |

| Temperature | 75 °C |

| Time | 48 hours |

Conversion to (8-Bromoquinoxalin-5-yl)methyl acetate

- The bromomethyl intermediate is reacted with sodium acetate in dimethylformamide (DMF) at 50 °C overnight.

- Product is extracted with dichloromethane and purified by column chromatography.

- Yield reported: 99% as a white solid.

Reaction conditions and reagents:

| Reagent/Condition | Quantity/Details |

|---|---|

| 5-bromo-8-(bromomethyl)quinoxaline | 1.0 equivalent |

| Sodium acetate (NaOAc) | 4.0 equivalents |

| Solvent | DMF |

| Temperature | 50 °C |

| Time | Overnight |

Hydrolysis to this compound

- The acetate ester is hydrolyzed to the corresponding alcohol.

- This step is typically performed under basic or acidic aqueous conditions.

- The final product is isolated by extraction and purification.

Data Table Summarizing Key Preparation Steps

| Step | Intermediate/Product | Reagents & Conditions | Yield (%) | Physical State | Notes |

|---|---|---|---|---|---|

| 1 | 5-bromo-8-methylquinoxaline | 3-bromo-6-methylbenzene-1,2-diamine, glyoxal, NaHSO3, EtOH, reflux 48h | 32 | White solid | Purified by chromatography |

| 2 | 5-bromo-8-(bromomethyl)quinoxaline | NBS, benzoyl peroxide, CHCl3, 75 °C, 48h | 75 | White solid | Radical bromination |

| 3 | (8-bromoquinoxalin-5-yl)methyl acetate | NaOAc, DMF, 50 °C, overnight | 99 | White solid | Nucleophilic substitution of bromide |

| 4 | This compound | Hydrolysis of acetate ester | Variable | Solid/liquid | Final deprotection step |

Analytical and Characterization Data

- NMR Spectroscopy : ^1H NMR and ^13C NMR data confirm the structure of intermediates and final product, showing characteristic chemical shifts for aromatic protons, bromomethyl groups, acetate methyl, and hydroxymethyl protons.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weights consistent with the brominated quinoxaline derivatives.

- Melting Points and Purity : Reported melting points and chromatographic purities support the identity and quality of the compounds.

Analyse Chemischer Reaktionen

Types of Reactions: (8-Bromoquinoxalin-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups like amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium amide or thiourea.

Major Products Formed:

Oxidation: 8-Bromoquinoxalin-5-carboxylic acid.

Reduction: Quinoxalin-5-ylmethanol.

Substitution: 8-Aminoquinoxalin-5-ylmethanol.

Wissenschaftliche Forschungsanwendungen

Chemistry: (8-Bromoquinoxalin-5-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer. Its mechanism of action involves the inhibition of specific enzymes and pathways critical for the survival of pathogens and cancer cells.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its chemical properties make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of (8-Bromoquinoxalin-5-yl)methanol involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits enzymes essential for bacterial cell wall synthesis. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but the compound’s ability to disrupt critical biological processes makes it a promising candidate for further research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Computational models predict a ~5% smaller CCS for its [M+H]+ adduct compared to the 8-bromo isomer due to altered charge distribution . (7-Chloroquinoxalin-5-yl)methanol: Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce lipophilicity (logP ~1.8 vs. ~2.3 for bromine analogs), impacting membrane permeability .

However, its lower molecular weight (MW = 192.18 g/mol vs. 254.08 g/mol for the bromo analog) results in a ~10% smaller CCS for [M+H]+ .

Functional Group Modifications

Hydroxymethyl vs. Carboxylic Acid: (8-Bromoquinoxalin-5-yl)acetic Acid: Replacing the hydroxymethyl group with a carboxylic acid increases polarity (predicted logP ~1.2) and CCS ([M-H]- ≈ 155 Ų) due to extended hydrogen-bonding networks .

Methyl vs. Its CCS ([M+H]+ ≈ 135 Ų) is smaller than the bromo analog, reflecting reduced steric bulk .

Q & A

Q. How do structural analogs of this compound compare in terms of electronic and steric effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.